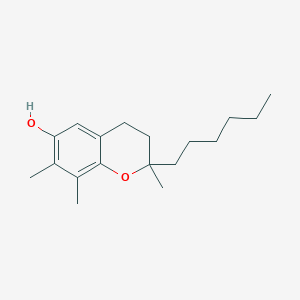
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by its hexyl side chain and multiple methyl groups, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves several steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
γ-Tocopherol: Another benzopyran derivative with antioxidant properties.
2,7,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol: A compound with a similar structure and biological activity.
Uniqueness
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific side chains and functional groups, which confer distinct chemical and biological properties. Its hexyl side chain, in particular, differentiates it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
654673-45-7 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-hexyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C18H28O2/c1-5-6-7-8-10-18(4)11-9-15-12-16(19)13(2)14(3)17(15)20-18/h12,19H,5-11H2,1-4H3 |
Clave InChI |
YWHWZLNPWBODGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



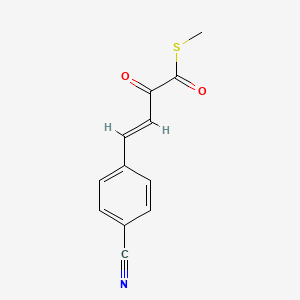
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
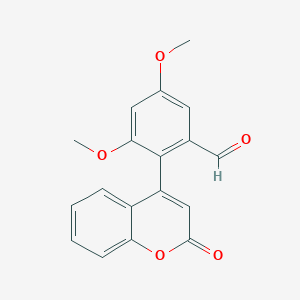

![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
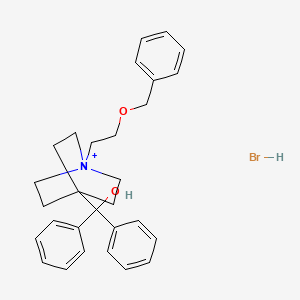
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)

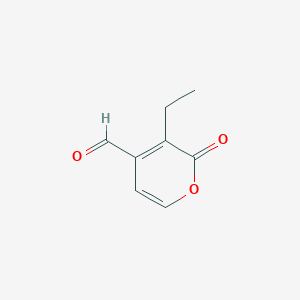
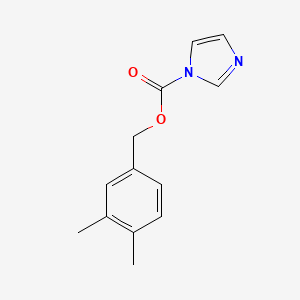
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
![Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12519052.png)
